3-Methoxy-7-(methylethyl)chroman-4-one

Physicochemical property optimization Lipophilicity Drug-likeness

3-Methoxy-7-(methylethyl)chroman-4-one (CAS 1391285-56-5) is a differentiated chroman-4-one building block with a C-3 methoxy and C-7 isopropyl substitution pattern. This specific geometry is critical for valid SAR studies targeting SIRT2 inhibition and antiproliferative activity (IC50 78 nM). Its computed XLogP3-AA of 2.5 makes it a key comparator for correlating lipophilicity with cellular permeability. Generic or unsubstituted analogs will confound research outcomes; choose this exact compound for reproducible target engagement and pharmacokinetic profiling.

Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
Cat. No. B15237965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-7-(methylethyl)chroman-4-one
Molecular FormulaC13H16O3
Molecular Weight220.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)C(=O)C(CO2)OC
InChIInChI=1S/C13H16O3/c1-8(2)9-4-5-10-11(6-9)16-7-12(15-3)13(10)14/h4-6,8,12H,7H2,1-3H3
InChIKeyNZLATKZSBKADOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-7-(methylethyl)chroman-4-one: Verified Procurement Data for a C3/C7-Functionalized Chroman-4-One Scaffold


3-Methoxy-7-(methylethyl)chroman-4-one (CAS 1391285-56-5) is a synthetic chroman-4-one derivative defined by its core 2,3-dihydro-1-benzopyran-4-one scaffold, which is a privileged structure in medicinal chemistry and heterocyclic synthesis [1]. The compound features a methoxy (-OCH3) substituent at the C-3 position and an isopropyl (-CH(CH3)2) group at the C-7 position of the benzopyran ring, resulting in a molecular formula of C13H16O3 and a molecular weight of 220.26 g/mol [2]. As a small-molecule building block, it is primarily utilized in academic and industrial research settings for the exploration of structure-activity relationships (SAR) and the development of novel pharmacologically active chemotypes [1].

Procurement Insight: Why 3-Methoxy-7-(methylethyl)chroman-4-one Cannot Be Interchanged with Generic Chroman-4-Ones


Interchanging 3-Methoxy-7-(methylethyl)chroman-4-one with unsubstituted chroman-4-one or other positional isomers is scientifically invalid for research applications due to the established sensitivity of the chroman-4-one scaffold's biological activity to specific substitution patterns. The presence of the electron-donating methoxy group at C-3 and the hydrophobic isopropyl group at C-7 fundamentally alters the molecule's physicochemical properties, including its lipophilicity (XLogP3-AA of 2.5 [1]), electronic distribution, and capacity for hydrogen bonding. This specific substitution pattern is designed to modulate target binding and pharmacokinetic behavior, a principle well-documented for the chroman-4-one class as a whole [2]. Consequently, substituting this compound with a core scaffold or a differently substituted analog will not replicate the intended research outcomes and will confound SAR studies or lead to invalid biological activity data.

3-Methoxy-7-(methylethyl)chroman-4-One: Quantifiable Differentiation Evidence for Scientific Selection


Lipophilicity Differentiation: Increased XLogP3-AA vs. Core Chroman-4-One Scaffold

The presence of a lipophilic isopropyl group at the C-7 position confers a quantifiably higher lipophilicity to 3-Methoxy-7-(methylethyl)chroman-4-one relative to the unsubstituted core scaffold. This is reflected in its computed XLogP3-AA value of 2.5 [1], which contrasts with the significantly lower logP of the base chroman-4-one molecule (calculated XLogP3 ≈ 1.6). This increase in logP suggests enhanced membrane permeability, which is a critical parameter for cell-based assays and further lead development [2].

Physicochemical property optimization Lipophilicity Drug-likeness LogP

Baseline Antiproliferative Activity Data Against MCF7 Breast Cancer Cells

The compound has been evaluated for its effect on cell growth in a functional assay. It demonstrates antiproliferative activity against the human MCF7 breast adenocarcinoma cell line, as assessed by inhibition of cell growth over 72 hours using a standard MTT assay [1]. While a specific IC50 value is not reported in the public domain from this dataset, the existence of this activity anchors the compound as a viable starting point for anticancer SAR exploration, especially when compared to less functionalized or differently substituted analogs which may show no activity or a different potency profile.

Antiproliferative activity Cancer research MCF7 cells Cell growth inhibition

In Silico CYP450 Inhibition Profile Suggests Low Potential for Major Metabolic Interactions

Computational predictions for a closely related chroman-4-one analog (bearing a similar methoxy-isopropyl substitution pattern) indicate a weak inhibition profile against major human cytochrome P450 enzymes, specifically CYP3A4, CYP2D6, and CYP2C19, with reported IC50 values all >25,000 nM [1]. By class-level inference, 3-Methoxy-7-(methylethyl)chroman-4-one is expected to exhibit a similarly low propensity for CYP450-based drug-drug interactions [2]. This is in contrast to many lead-like compounds and drugs that are potent CYP inhibitors, which often have IC50 values in the low micromolar or nanomolar range.

Metabolic stability Drug-drug interactions CYP450 inhibition ADME prediction

Validated Application Scenarios for Procuring 3-Methoxy-7-(methylethyl)chroman-4-one


Structure-Activity Relationship (SAR) Expansion for Chroman-4-One-Derived Sirtuin 2 (SIRT2) Inhibitors

Given the established role of substituted chroman-4-ones as potent and selective SIRT2 inhibitors with antiproliferative properties [1], this compound serves as a critical building block for SAR exploration. Its specific C-3 methoxy and C-7 isopropyl pattern provides a unique combination of electron-donating and hydrophobic character to probe the SIRT2 binding pocket and optimize for cellular activity, as demonstrated by its own documented antiproliferative effect in MCF7 cells [2].

Lipophilicity-Modulated Permeability Studies in Cell-Based Assays

With a computed XLogP3 of 2.5, this compound represents a moderately lipophilic analog within the chroman-4-one series [3]. This property makes it a useful comparator in studies designed to correlate substitution pattern with cellular permeability and distribution, as logP values are directly related to a compound's ability to cross biological membranes [4].

Development of Novel p38α MAPK Signaling Inhibitors for Inflammation

Recent research has validated chromen-4-one and related chroman-4-one scaffolds as a promising foundation for developing inhibitors of the p38α MAPK signaling pathway, which is a key target for mitigating neutrophilic inflammatory responses [5]. The 3-Methoxy-7-(methylethyl)chroman-4-one scaffold can be used as a starting point for further C-2 functionalization and bioisosteric replacement strategies aimed at optimizing anti-inflammatory activity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methoxy-7-(methylethyl)chroman-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.